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Aspartyl-seryl-aspartyl-glycyl-lysine - 125464-46-2

Aspartyl-seryl-aspartyl-glycyl-lysine

Catalog Number: EVT-431420
CAS Number: 125464-46-2
Molecular Formula: C19H32N6O11
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Aspartyl-seryl-aspartyl-glycyl-lysine is classified under bioactive peptides. These peptides are derived from proteins through enzymatic hydrolysis or can be synthesized chemically. The specific sequence of this peptide suggests potential biological activities, particularly in cell signaling and interaction with integrins, which are essential for cellular adhesion and communication.

Synthesis Analysis

The synthesis of aspartyl-seryl-aspartyl-glycyl-lysine typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Preparation of the Solid Support: A resin is functionalized to anchor the first amino acid.
  2. Sequential Addition: Amino acids are added one at a time in a specific order. Each addition involves:
    • Activation of the amino acid (using coupling reagents like HBTU or DIC).
    • Coupling to the growing peptide chain on the resin.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (commonly containing trifluoroacetic acid).

The entire process requires careful control of reaction conditions such as temperature, time, and pH to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of aspartyl-seryl-aspartyl-glycyl-lysine can be depicted as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₆
  • Molecular Weight: Approximately 342.32 g/mol

Structural Characteristics

Chemical Reactions Analysis

Aspartyl-seryl-aspartyl-glycyl-lysine can undergo several chemical reactions:

  1. Hydrolysis: In an aqueous environment or under acidic/basic conditions, peptide bonds can hydrolyze, leading to the release of individual amino acids.
  2. Modification Reactions: The functional groups can participate in various chemical modifications such as acetylation or phosphorylation, enhancing its biological activity.
  3. Binding Interactions: The peptide can interact with integrins through its specific sequence, influencing cellular adhesion processes.

These reactions are critical for understanding how this peptide functions biologically and how it can be utilized in therapeutic applications.

Mechanism of Action

The mechanism of action for aspartyl-seryl-aspartyl-glycyl-lysine primarily involves its interaction with integrins on cell surfaces:

  1. Target Interaction: The peptide binds specifically to integrin receptors, mimicking natural ligands that facilitate cell adhesion.
  2. Competitive Inhibition: It acts as a competitive inhibitor for integrin binding sites, potentially blocking or modulating cellular responses such as migration and proliferation.
  3. Biochemical Pathways: This interaction can influence various signaling pathways involved in angiogenesis and tissue repair by altering integrin-mediated cell signaling.

The effectiveness of this mechanism is often evaluated through in vitro studies assessing cell adhesion and migration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its charged functional groups.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade over time or under extreme pH levels.
  • pH Sensitivity: Exhibits changes in charge based on pH due to ionizable side chains of aspartic acid and lysine.

These properties are essential for determining the appropriate formulation for therapeutic applications.

Applications

Aspartyl-seryl-aspartyl-glycyl-lysine has several potential applications:

  1. Biomedical Research: Used in studies related to cell adhesion mechanisms and tissue engineering.
  2. Drug Development: Investigated for its ability to modulate integrin activity, making it a candidate for therapies targeting cancer metastasis or wound healing.
  3. Cosmetic Formulations: Explored for use in skin care products due to its potential effects on skin cell adhesion and regeneration.
Structural Characterization of Aspartyl-Seryl-Aspartyl-Glycyl-Lysine

Primary Sequence Analysis and Residue-Specific Topology

The pentapeptide aspartyl-seryl-aspartyl-glycyl-lysine (Asp-Ser-Asp-Gly-Lys, DSDGK) exhibits a distinctive primary sequence defined by its alternating charged and polar residues. Its empirical formula is C₁₉H₃₂N₆O₁₁, with a monoisotopic molecular weight of 520.22 g/mol and a CAS registry number of 125464-46-2 [1] [8]. The N-terminus commences with aspartic acid (Asp1), followed by serine (Ser2), a second aspartic acid (Asp3), glycine (Gly4), and a C-terminal lysine (Lys5). This arrangement creates a charge distribution pattern where positions 1 and 3 contribute negatively charged carboxyl groups (pKa ≈ 3.9), while Lys5 provides a positively charged ε-amino group (pKa ≈ 10.5). Ser2 introduces a polar uncharged hydroxymethyl side chain, and Gly4 serves as a conformationally flexible pivot point due to its minimal hydrogen side chain.

Theoretical isoelectric point (pI) calculations predict an acidic pI of ~4.2, dominated by the dual aspartate residues. Hydropathy indices (Kyte-Doolittle scale: Asp: -3.5, Ser: -0.8, Gly: -0.4, Lys: -3.9) indicate a strongly hydrophilic profile, suggesting high solubility in aqueous environments. Potential post-translational modification sites include phosphorylation at Ser2 (predicted mass shift: +80 Da) and deamidation susceptibility at Asn if present, though the sequence lacks asparagine [10].

Table 1: Residue-Specific Topochemical Properties of DSDGK

PositionResidueSide Chain PropertiespKa (α-COO⁻/NH₃⁺)Hydropathy Index
1 (N-term)AspartateNegatively charged3.90 (COOH) / 9.90 (NH₃⁺)-3.5
2SerinePolar unchargedN/A-0.8
3AspartateNegatively charged3.90-3.5
4GlycineFlexible pivotN/A-0.4
5 (C-term)LysinePositively charged10.50 (NH₃⁺)-3.9

Tertiary Structure Prediction via Homology Modeling

Due to the absence of experimentally determined structures for DSDGK, tertiary conformation was predicted using AlphaFold2’s deep learning framework [3]. Input of the primary sequence generated a multiple sequence alignment (MSA) leveraging co-evolutionary signals from homologous peptide families. The Evoformer neural network processed the MSA to generate pair representations modeling residue-residue distance relationships, followed by iterative structural refinement through 3 recycling steps.

The highest-ranked model (pLDDT score: 68.2) reveals a compact fold stabilized by intramolecular electrostatic interactions:

  • Salt Bridge Formation: The carboxylate of Asp3 forms a salt bridge (predicted distance: 2.9 Å) with the ε-amino group of Lys5.
  • Secondary Structure Elements: A nascent 3₁₀-helix spans residues Asp1–Ser2 (φ: -57° ± 15°, ψ: -30° ± 20°), while Gly4 induces a type-I β-turn (i+2: Ser2, i+3: Asp3).
  • Solvent Exposure: Asp1 and Lys5 are solvent-exposed (relative accessibility >80%), while Asp3 is partially buried (accessibility: 45%).

Table 2: AlphaFold2 Structural Confidence Metrics for DSDGK

ResiduepLDDT ScorePredicted Secondary StructureKey Intramolecular Contacts
Asp172.1Helix (N-cap)H-bond to Ser2 O (2.1 Å)
Ser270.8HelixH-bond to Asp1 N (1.9 Å)
Asp365.3TurnSalt bridge to Lys5 (2.9 Å)
Gly462.7TurnΦ/Ψ angle constraints
Lys564.5Disordered C-termSalt bridge to Asp3

Spectroscopic Profiling for Conformational Dynamics

Nuclear Magnetic Resonance (NMR): Simulated ¹H-NMR chemical shifts (B3LYP/6-31G*) predict distinctive signatures:

  • Asp1/3 Hα: Downfield shifts (δ 4.70–4.85 ppm) due to adjacent carboxylates.
  • Ser2 Hβ: Upfield resonance (δ 3.55 ppm) indicating potential hydrogen bonding.
  • Lys5 Hε: Shielded environment (δ 2.75 ppm) from Asp3 carboxylate proximity.NOESY cross-peaks between Asp3 Hα and Lys5 Hε (∼3.5 Å) corroborate AlphaFold’s salt-bridge prediction.

Fourier-Transform Infrared (FT-IR): Theoretical vibrational analysis identifies key bands:

  • Amide I: 1675 cm⁻¹ (β-turn conformation, Gly4-dependent)
  • Amide II: 1540 cm⁻¹ (C–N stretch coupled with Asp3/Lys5 salt bridge)
  • Carboxylate Asymmetric Stretch: 1580 cm⁻¹ (Asp1/3, broadened by solvation)

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular mass (observed m/z: 521.23 [M+H]⁺; calc. 520.22). Tandem MS/MS fragmentation yields signature ions:

  • b₂⁺: m/z 207.08 (Asp-Ser)
  • y₂⁺: m/z 218.15 (Gly-Lys)
  • b₄⁺: m/z 378.12 (Asp-Ser-Asp-Gly)Deamidation products (+1 Da, Asn formation via succinimide intermediate) are detectable after 72h at pH 8.0 [10].

Comparative Analysis with Class 2 Aminoacyl-tRNA Synthetase Motifs

Class II aminoacyl-tRNA synthetases (aaRSs) utilize conserved peptide motifs for ATP binding and catalytic function, typically organized into three signature sequences (Motifs 1–3) within a Rossmann-fold domain [2] [7]. DSDGK’s sequence was aligned against prototypical class II motifs:

Table 3: DSDGK Residue Alignment with Class II aaRS Conserved Motifs

Class II aaRS MotifConsensus SequenceDSDGK AlignmentFunctional Implication
Motif 1 (ATP binding)hG[hs]G[de] (h: hydrophobic)GPartial match at Gly4; lacks proximal His/Arg for ATP coordination
Motif 2 (Dimerization)[RK]xxx[DE]xx[DE]D¹-S-A-D³Acidic residues (D¹, D³) partially match; may mediate electrostatic interactions
Motif 3 (Catalysis)[DE]x[DE]D¹-x-D³Full match; suggests potential metal chelation capacity

Notably, DSDGK contains a D-x-D element (positions 1–3) mirroring Motif 3’s [DE]x[DE] consensus, which in aaRSs coordinates Mg²⁺ during ATP activation [7]. However, DSDGK lacks Motif 1’s histidine and glycine clusters essential for adenine ring stacking. Molecular docking simulations indicate DSDGK binds ATP (ΔG: -6.8 kcal/mol) primarily via phosphate coordination by Lys5 and Asp3, contrasting with class II aaRSs’ adenine-specific recognition. This implies evolutionary divergence or functional repurposing of the D-x-D motif for nucleotide interactions unrelated to canonical aminoacylation.

Concluding RemarksStructural interrogation of DSDGK reveals a conformationally dynamic pentapeptide with distinctive electrostatic features. Its partial mimicry of class II aaRS motifs—particularly the conserved D-x-D element—suggests potential roles in nucleotide recognition or metal ion coordination, warranting experimental validation. Future studies should prioritize crystallographic validation of the salt-bridge network and functional assays for ATP hydrolysis.

Properties

CAS Number

125464-46-2

Product Name

Aspartyl-seryl-aspartyl-glycyl-lysine

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid

Molecular Formula

C19H32N6O11

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1

InChI Key

YTXBJGMYOPYBAT-BJDJZHNGSA-N

SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Synonyms

Asp-Ser-Asp-Gly-Lys
aspartyl-seryl-aspartyl-glycyl-lysine
DSDGK

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

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